3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
The compound "3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential pharmaceutical applications. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the formation of the pyrazole ring followed by the introduction of various substituents at key positions on the ring system. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by starting with methyl 5-amino-1H-pyrazole-4-carboxylate and subsequently introducing various groups at the 7-position through reactions with POCl3 and amines, benzyl alcohol, or phenylboronic acid in the presence of a Pd-catalyst . This method demonstrates the regioselectivity and versatility in functionalizing the pyrazolo[1,5-a]pyrimidine scaffold, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
Crystallographic techniques have been employed to determine the molecular structure of related compounds, revealing important conformational and geometric details. For example, the crystal structure of a similar compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined, showing that it crystallizes in the triclinic space group with specific cell parameters . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which influences its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents present on the ring system. For instance, the reaction of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid with various reagents led to the formation of different products, including anilides, carbamates, and N-substituted derivatives, showcasing the compound's versatility in chemical transformations . These reactions are indicative of the potential chemical behavior of the compound , suggesting that it may undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be inferred from spectroscopic and computational studies. For example, DFT calculations and spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR were used to characterize a related compound, providing insights into its vibrational frequencies, molecular electrostatic potential map, and thermodynamic properties . These studies are essential for predicting the behavior of the compound in various environments and for designing new compounds with desired properties.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound is used in the synthesis of various derivatives. For instance, Drev et al. (2014) demonstrated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the reactivity and versatility of such compounds in producing derivatives with potential biological activity (Drev et al., 2014).
Cytotoxicity Studies
- Hassan et al. (2014) researched the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives, indicating their potential use in cancer research, especially for compounds with similar structures (Hassan et al., 2014).
Biological Activity and Drug Synthesis
- Liu et al. (2016) explored the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, and its inhibition effect on cancer cell proliferation, indicating a direction for medical research using similar compounds (Liu et al., 2016).
Chemical Structure and Interaction Studies
- The study of hydrogen-bonded chains in similar compounds by Portilla et al. (2005) contributes to understanding the molecular interactions and structural characteristics of pyrazolo[1,5-a]pyrimidines, aiding in the design of new compounds with specific properties (Portilla et al., 2005).
Synthesis Techniques and Methodologies
- Kumar and Joshi (2007) developed methodologies for synthesizing benzodiazepine derivatives from pyrazolo[4,3-d]pyrimidin-7-one, showcasing the techniques and processes relevant to the synthesis of complex compounds including pyrazolo[1,5-a]pyrimidines (Kumar & Joshi, 2007).
Environmental Applications and Green Chemistry
- The research by Kaping et al. (2016) on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives in environmentally benign conditions highlights the importance of sustainable practices in chemical synthesis, which can be applied to compounds like 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Kaping et al., 2016).
Future Directions
properties
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O3/c1-25-8-4-2-7(3-5-8)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFKPAKARMWEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120925 | |
Record name | 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
312922-09-1 | |
Record name | 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312922-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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